molecular formula C21H12BrClO2 B2958149 6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one CAS No. 332104-26-4

6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one

Cat. No.: B2958149
CAS No.: 332104-26-4
M. Wt: 411.68
InChI Key: MFSYROIGMOLZNA-UHFFFAOYSA-N
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Description

“6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one” is a chemical compound with the molecular formula C16H10BrClO2 . It is also known as Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one and 3-(2-((piperidine-1-yl)methyl amino)-6-substituted phenylpyrimidin-4-yl)-6-bromo-2H-chromone-2-one have been synthesized from 3-(2-amino-6-pyrimidin-4-yl)-6-bromo-2H-chromen-2-one . The reactions were carried out by conventional and microwave methods .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various methods. For instance, the reaction of this compound with morpholine and formaldehyde has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its molecular formula is C16H10BrClO2, and it has an average mass of 349.606 Da .

Scientific Research Applications

Molecular and Electronic Structures of Schiff Base Compounds

Research on Schiff base compounds similar to the target molecule, such as (E)-2-bromo-6-[(2-bromo-4-methylphenylimino) methyl]-4-chlorophenol and its analogs, has been conducted to explore their molecular and electronic structures. These studies, characterized by X-ray single crystal diffraction, FT-IR, UV-Vis, and NMR spectroscopic techniques, along with density functional theory calculations, highlight the importance of such compounds in understanding prototropic tautomerism, inter- and intra-molecular hydrogen bond interactions, π-π stacking interactions, and halogen bonds (B. K. Kırca, Ç. A. Kaştaş, C. Ersanli, 2021).

Polymorphism in Organic Salts

Investigations into polymorphism within organic salts related to the query compound, focusing on tetrahydropyrimidinium derivatives, provide quantitative inputs towards understanding the energetics associated with crystal packing. Such studies, using X-ray crystallography and computational methods, reveal the significance of ionic and hydrogen bonding interactions in stabilizing crystal packing, potentially informing on the crystalline behavior of 6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one (P. Panini et al., 2014).

Properties

IUPAC Name

6-bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrClO2/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)20(21(24)25-18)14-7-4-8-16(23)11-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSYROIGMOLZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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